molecular formula C23H18Cl2FNO3 B2975218 (2E)-3-[(3-chloro-4-methoxyphenyl)amino]-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one CAS No. 478039-57-5

(2E)-3-[(3-chloro-4-methoxyphenyl)amino]-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one

Cat. No.: B2975218
CAS No.: 478039-57-5
M. Wt: 446.3
InChI Key: XBKFIHCFQHXZOM-ZHACJKMWSA-N
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Description

(2E)-3-[(3-chloro-4-methoxyphenyl)amino]-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes chloro, methoxy, and fluorophenyl groups

Preparation Methods

The synthesis of (2E)-3-[(3-chloro-4-methoxyphenyl)amino]-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 3-chloro-4-methoxyaniline with an appropriate aldehyde to form an imine intermediate.

    Condensation reaction: The imine intermediate is then subjected to a condensation reaction with 3-(2-chloro-6-fluorophenyl)methoxybenzaldehyde under basic conditions to form the final product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and efficiency.

Chemical Reactions Analysis

(2E)-3-[(3-chloro-4-methoxyphenyl)amino]-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro and methoxy groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2E)-3-[(3-chloro-4-methoxyphenyl)amino]-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-3-[(3-chloro-4-methoxyphenyl)amino]-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways that regulate cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

(2E)-3-[(3-chloro-4-methoxyphenyl)amino]-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one can be compared with similar compounds such as cetylpyridinium chloride and domiphen bromide . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of chloro, methoxy, and fluorophenyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(3-chloro-4-methoxyanilino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2FNO3/c1-29-23-9-8-16(13-20(23)25)27-11-10-22(28)15-4-2-5-17(12-15)30-14-18-19(24)6-3-7-21(18)26/h2-13,27H,14H2,1H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKFIHCFQHXZOM-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC=CC(=O)C2=CC(=CC=C2)OCC3=C(C=CC=C3Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)N/C=C/C(=O)C2=CC(=CC=C2)OCC3=C(C=CC=C3Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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